6-chloro-N-(3-methoxyphenyl)-2-methylquinolin-4-amine;hydrochloride
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Overview
Description
6-chloro-N-(3-methoxyphenyl)-2-methylquinolin-4-amine;hydrochloride is a chemical compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 3rd position of the phenyl ring, and a methyl group at the 2nd position of the quinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methoxyphenyl)-2-methylquinolin-4-amine typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorine, methoxy, and methyl groups through various chemical reactions. The final step involves the formation of the hydrochloride salt.
Quinoline Core Formation: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a base like sodium hydride (NaH).
Methylation: The methyl group at the 2nd position can be introduced using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-methoxyphenyl)-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-N-(3-methoxyphenyl)-2-methylquinolin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methoxyphenyl)-2-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide
- 6-chloro-N-(2-ethoxyphenyl)nicotinamide
- 6-chloro-N-(2-ethylphenyl)nicotinamide
Uniqueness
6-chloro-N-(3-methoxyphenyl)-2-methylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3rd position and the methyl group at the 2nd position of the quinoline ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.
Properties
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)-2-methylquinolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O.ClH/c1-11-8-17(15-9-12(18)6-7-16(15)19-11)20-13-4-3-5-14(10-13)21-2;/h3-10H,1-2H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDDYSWCEDVVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC(=CC=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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